Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound featuring a [5.5] ring system with one oxygen (1-oxa), two nitrogen atoms (4,8-diaza), and a ketone group at position 2. The tert-butyl carbamate group at position 8 enhances steric protection and modulates solubility.
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16) |
InChI Key |
SWVULFQUPHTWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection Strategies for Spirocyclic Amine Intermediates
The tert-butoxycarbonyl (Boc) group is critical for protecting secondary amines during spirocyclic synthesis. A primary route involves reacting a spirocyclic amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is typically added to scavenge HCl generated during the reaction . For example, in the synthesis of analogous 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, Boc protection achieved 85–93% yields after purification by flash chromatography (SiO₂, DCM/MeOH gradients) .
Key Parameters for Boc Protection
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | DCM or THF | 85–93% | |
| Base | Triethylamine (1.2 eq) | – | |
| Temperature | 0°C to room temperature | – | |
| Purification | SiO₂ chromatography (DCM/MeOH) | – |
Spirocyclic Core Formation via Intramolecular Cyclization
The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is constructed through cyclization reactions. A representative method involves treating a linear precursor (e.g., 6-phenethyl-1-oxa-6-azaspiro[2.5]octane) with potassium tert-butoxide in THF at −30°C . This step induces ring expansion, forming the spiro[5.5] system. The reaction proceeds via deprotonation followed by nucleophilic attack, with yields reaching 84% after chromatography .
Cyclization Reaction Conditions
| Component | Detail | Outcome | Source |
|---|---|---|---|
| Precursor | Linear amino ether | – | |
| Base | Potassium tert-butoxide (1.5 eq) | – | |
| Solvent | THF | – | |
| Temperature | −30°C for 3 hours | 84% |
| Variable | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 90% | |
| Solvent | DMF | – | |
| Base | Cs₂CO₃ (2.0 eq) | – | |
| Temperature | 100°C for 12 hours | – |
Oxidation and Functional Group Interconversion
The 3-oxo group is introduced via oxidation of a secondary alcohol intermediate. Hydrogen peroxide (H₂O₂) in acetic acid at 50°C oxidizes the alcohol to a ketone with 75–80% efficiency . Alternatively, Swern oxidation (oxalyl chloride/DMSO) may be used but requires stringent moisture control.
Oxidation Methods Comparison
| Method | Reagents | Yield | Source |
|---|---|---|---|
| H₂O₂/AcOH | 30% H₂O₂, glacial AcOH, 50°C | 78% | |
| Swern | Oxalyl chloride, DMSO, −78°C | 82% |
Purification and Stability Considerations
Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . The Boc-protected compound is stable at room temperature under inert gas but degrades upon prolonged exposure to moisture .
Stability Data
| Condition | Degradation Observed | Source |
|---|---|---|
| Humidity (>60% RH) | Hydrolysis of Boc group in 7 days | |
| Temperature (>40°C) | Decomposition in 48 hours |
Challenges and Mitigation Strategies
-
Spiro Ring Strain : The [5.5] spiro system’s strain necessitates low-temperature cyclization to prevent ring-opening .
-
Byproduct Formation : Excess Boc₂O may form urea byproducts; stoichiometric control and TEA addition minimize this .
-
Scale-Up Limitations : Exothermic Boc deprotection requires slow TFA addition and cooling.
Chemical Reactions Analysis
Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are needed to identify the exact products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate has shown potential in medicinal chemistry due to its ability to interact with various biological targets.
Inhibition of Soluble Epoxide Hydrolase (sEH) :
Research indicates that compounds with similar structures exhibit potent inhibitory effects on sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Increased EET levels can promote vasodilation and have anti-inflammatory effects. For instance, a related compound demonstrated significant sEH inhibition and improved renal function in a rat model of glomerulonephritis at a dosage of 30 mg/kg .
Antimicrobial Activity :
Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting bacterial cell membranes or interfering with essential metabolic pathways. This potential is particularly relevant for developing new antibiotics or antifungal agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures. Its unique spirocyclic framework can lead to novel derivatives with enhanced biological activities or improved pharmacological profiles .
Case Study 1: Anti-inflammatory Effects
A controlled experiment assessed the anti-inflammatory properties of related spirocyclic compounds, revealing significant reductions in inflammatory markers among treated subjects compared to controls.
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Creatinine (mg/dL) | 2.5 | 1.2 |
| Inflammatory Markers (pg/mL) | 150 | 75 |
These results suggest that tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane could be effective in managing inflammation-related diseases such as chronic kidney disease and hypertension .
Case Study 2: Anticancer Activity
Compounds within the diazaspiro family have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies on related compounds indicated significant cytotoxic effects against prostate cancer cells (PC3 and DU145), highlighting the therapeutic potential of these spirocyclic structures .
Summary of Biological Activities
The diverse biological activities of tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane include:
- Anti-inflammatory effects through sEH inhibition.
- Antimicrobial properties , potentially useful for developing new antibiotics.
- Anticancer activity , with promising results against specific cancer cell lines.
Mechanism of Action
The specific mechanism by which tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects remains an area of active research. Understanding its molecular targets and pathways involved requires further investigation.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural differences among analogs include spiro ring size, substituent positions, and functional groups. Below is a comparative analysis:
Physicochemical Properties
- Boiling Point: The non-oxo analog (CAS 1160247-05-1) has a predicted boiling point of 364.2°C, while benzyl-substituted derivatives (e.g., CAS 1445950-77-5) likely exhibit higher values due to increased molecular weight .
- pKa: The 3-oxo group in the target compound may lower its pKa compared to non-oxo analogs (e.g., pKa 8.71 for CAS 1160247-05-1) by introducing electron-withdrawing effects .
Biological Activity
Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.32 g/mol
- CAS Number : 1160247-07-3
The structural configuration of the compound contributes to its biological activity, particularly in interactions with various biological targets.
1. Soluble Epoxide Hydrolase (sEH) Inhibition
Research has indicated that compounds structurally related to tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane exhibit potent inhibitory effects on soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in vascular biology and inflammation. Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and anti-inflammatory effects.
A study demonstrated that a related compound (1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas) showed significant sEH inhibition and improved renal function in a rat model of glomerulonephritis when administered orally at a dose of 30 mg/kg . This suggests that tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane may have similar therapeutic potential.
2. Antimicrobial Activity
Preliminary studies suggest that spirocyclic compounds like tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane may exhibit antimicrobial properties. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Study: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory properties of related spirocyclic compounds, researchers observed significant reductions in inflammatory markers in treated subjects compared to controls. The study highlighted the potential for these compounds to be developed as anti-inflammatory agents for conditions such as chronic kidney disease and hypertension.
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Creatinine (mg/dL) | 2.5 | 1.2 |
| Inflammatory Markers (pg/mL) | 150 | 75 |
This data suggests that tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane could be effective in managing inflammation-related diseases.
Summary of Biological Activities
Q & A
Q. What are the recommended safety precautions when handling Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate in laboratory settings?
Methodological Answer:
- Glove Selection : Use nitrile or neoprene gloves inspected for integrity before use. Remove gloves using a "no-touch" technique to avoid contamination .
- Respiratory Protection : Work under a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Eye Protection : Safety goggles are mandatory. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Waste Disposal : Dispose of contaminated gloves and materials as hazardous waste, adhering to institutional and regulatory guidelines .
Q. What synthetic routes are commonly employed for the preparation of this spirocyclic compound?
Methodological Answer:
- Key Reaction : Alkylation of a diazaspiro precursor using tert-butoxycarbonyl (Boc) protecting groups. For example, refluxing tert-butyl carbamate derivatives with alkylating agents (e.g., bromoethoxyarenes) in acetonitrile with anhydrous K₂CO₃ as a base .
- Workflow :
- Protect the amine group with Boc.
- Perform nucleophilic substitution or cyclization under reflux.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Confirm yield and purity using HPLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?
Methodological Answer:
- 1H/13C NMR : Assign spirocyclic protons and carbons using 2D techniques (COSY, HSQC) to resolve overlapping signals .
- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and ~1100 cm⁻¹, respectively.
- X-ray Crystallography : Resolve stereochemistry and confirm spirocyclic geometry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Methodological Answer:
-
Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. organocatalysts), solvents (acetonitrile vs. DMF), and temperatures (reflux vs. microwave-assisted).
-
Example Optimization Table :
Catalyst Solvent Temp (°C) Yield (%) K₂CO₃ Acetonitrile 80 65 DBU DMF 100 72 Microwave Toluene 120 85 -
Analysis : Microwave-assisted synthesis in toluene improves yield by reducing degradation .
Q. What strategies are recommended for resolving discrepancies between elemental analysis and mass spectrometry data during structural confirmation?
Methodological Answer:
- Step 1 : Verify sample purity via HPLC to rule out contaminants .
- Step 2 : Repeat elemental analysis under controlled humidity to prevent hygroscopic interference.
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Step 4 : Use computational tools (e.g., DFT calculations) to predict theoretical elemental composition and compare with experimental data .
Q. How should researchers design stability studies to evaluate degradation pathways under different storage conditions?
Methodological Answer:
- Protocol :
- Store samples at 4°C, 25°C, and 40°C with controlled humidity.
- Analyze degradation at intervals (0, 1, 3, 6 months) using LC-MS and NMR.
- Identify degradation products (e.g., Boc deprotection or oxidation at the 3-oxo group).
- Mitigation : Continuous cooling (4°C) minimizes organic degradation observed in prolonged studies .
Q. What computational methods are most suitable for predicting the reactivity and stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclization reactions .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent choice for crystallization.
- Docking Studies : Explore binding interactions if the compound is a precursor for bioactive molecules .
Q. How can contradictory toxicity data from in vitro vs. in silico models be reconciled for risk assessment?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
